Methyl 6-fluoro-2-methylquinoline-4-carboxylate
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Overview
Description
Methyl 6-fluoro-2-methylquinoline-4-carboxylate is an organic compound with the molecular formula C12H10FNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-methylquinoline-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2-methylquinoline.
Esterification: The carboxylic acid group at the 4th position is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 6-fluoro-2-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinoline: Lacks the carboxylate ester group, making it less versatile in chemical reactions.
Methyl 6-fluorochromone-2-carboxylate: Contains a chromone ring instead of a quinoline ring, leading to different chemical and biological properties.
Uniqueness
Methyl 6-fluoro-2-methylquinoline-4-carboxylate is unique due to the combination of the fluorine atom, methyl group, and carboxylate ester group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 6-fluoro-2-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C12H10FN) features a quinoline core with a fluorine atom at the 6-position and a methyl group at the 2-position, which influences its reactivity and biological properties. The carboxylate group at the 4-position enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antibacterial | 10.5 | |
6-Fluoroquinoline-4-carboxylic acid | Antibacterial | 12.0 | |
2-Methylquinoline-4-carboxylic acid | Antibacterial | 15.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines, revealing promising results.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to disrupted metabolic pathways in bacteria or cancer cells, contributing to its antimicrobial and anticancer effects.
Case Study 1: Antibacterial Efficacy
In a study conducted on various quinoline derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, with an IC50 value of 10.5 µM against E. coli. This highlights its potential as a lead compound in developing new antibacterial agents.
Case Study 2: Anticancer Potential
Another study focused on the anticancer activity of the compound against human cancer cell lines. The findings indicated that it exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 5.7 µM, suggesting that modifications to the quinoline structure could enhance its potency against various cancer types.
Properties
CAS No. |
917777-71-0 |
---|---|
Molecular Formula |
C12H10FNO2 |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
WNQVMJJDWGAEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC |
Origin of Product |
United States |
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